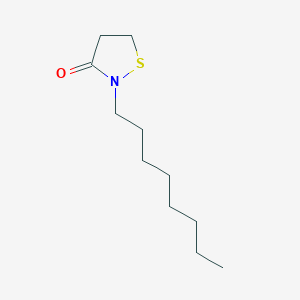
3-Isothiazolidinone, 2-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiazolidinone, 2-octyl-, also known as octylisothiazolinone, is a member of the isothiazolinone family. It is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products .
Vorbereitungsmethoden
The synthesis of 3-Isothiazolidinone, 2-octyl- typically involves the ring-closure of 3-mercaptopropanamides. The process begins with the production of 3-mercaptopropionic acid from acrylic acid. This intermediate is then converted into 3-mercaptopropanamide, which undergoes ring-closure through chlorination or oxidation to form the isothiazolinone ring . Industrial production methods often involve the use of sodium disulfide and methyl acrylate, followed by a series of extraction, drying, and chlorination steps to yield the final product .
Analyse Chemischer Reaktionen
3-Isothiazolidinone, 2-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the N-S bond, leading to the formation of simpler compounds such as octylamine.
Substitution: It can react with amines, aldehydes, alcohols, and other nucleophiles, often resulting in the release of toxic gases.
Common reagents used in these reactions include chlorine gas for chlorination and sodium disulfide for oxidation. The major products formed from these reactions include disulfides, octylamine, and other simpler organic compounds .
Wissenschaftliche Forschungsanwendungen
3-Isothiazolidinone, 2-octyl- has a wide range of scientific research applications:
Wirkmechanismus
The antimicrobial activity of 3-Isothiazolidinone, 2-octyl- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism targets essential cellular processes, making it effective against a broad spectrum of microorganisms .
Vergleich Mit ähnlichen Verbindungen
3-Isothiazolidinone, 2-octyl- is part of the isothiazolinone family, which includes several other compounds with similar antimicrobial properties:
Methylisothiazolinone (MIT): Known for its use in personal care products and industrial applications.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT for enhanced antimicrobial efficacy.
Benzisothiazolinone (BIT): Commonly used in industrial applications for its long-term preservation properties.
Dichlorooctylisothiazolinone (DCOIT): Used as an antifouling agent in marine paints.
Compared to these compounds, 3-Isothiazolidinone, 2-octyl- is unique in its specific application as a preservative in products that require protection against a wide range of microorganisms, including bacteria, fungi, and algae .
Eigenschaften
CAS-Nummer |
107391-79-7 |
|---|---|
Molekularformel |
C11H21NOS |
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
2-octyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h2-10H2,1H3 |
InChI-Schlüssel |
AVGVFDSUDIUXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



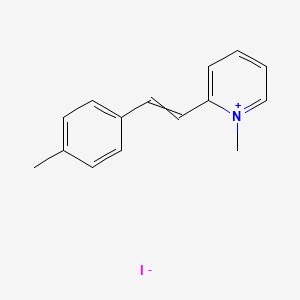
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
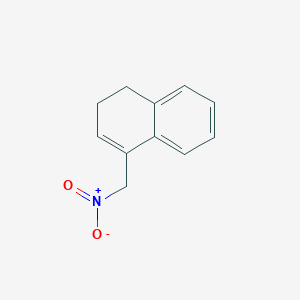

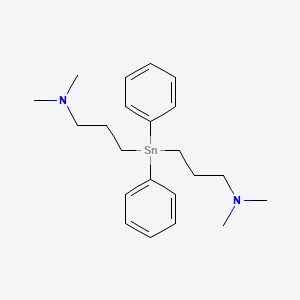
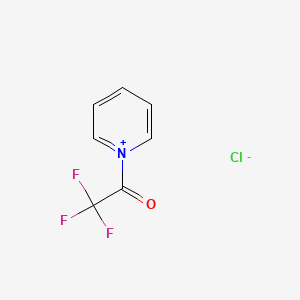
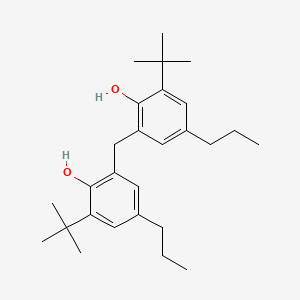
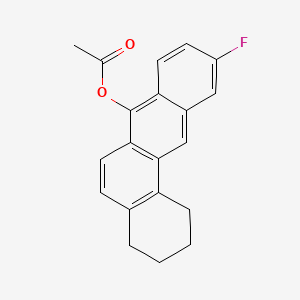
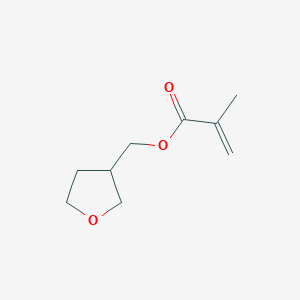
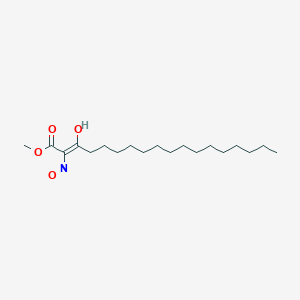
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
